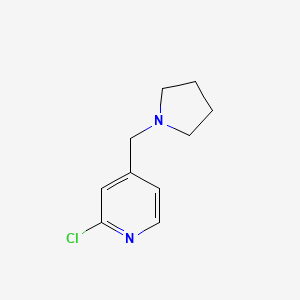

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-7-9(3-4-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJYYDIYWOZQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation of 2-Chloro-4-methylpyridine

- The key intermediate, 2-chloro-4-chloromethylpyridine, is synthesized by chloromethylation of 2-chloro-4-methylpyridine.

- This reaction is typically performed using sulfuryl chloride (SO2Cl2) as the chloromethylating agent.

- A free radical initiator (such as azobisisobutyronitrile or dibenzoyl peroxide) is added in batches during the dropwise addition of SO2Cl2 to initiate the radical substitution.

- The reaction is conducted under controlled temperature (generally 2–8 hours at mild temperatures) and often followed by vacuum distillation to isolate the chloromethylated intermediate.

- pH adjustment with saturated sodium bicarbonate solution is used post-reaction to neutralize and facilitate isolation.

Reaction conditions summary:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | 2-chloro-4-methylpyridine | Commercially available or synthesized |

| Chloromethylation agent | SO2Cl2 | Added dropwise with radical initiator |

| Radical initiator | Azobisisobutyronitrile, dibenzoyl peroxide | Molar ratio approx. 1:1000–1:100 |

| Temperature | Room temperature to mild heating | 2–8 hours reaction time |

| Workup | pH adjustment (6.0–8.0), vacuum distillation | Isolation of 2-chloro-4-chloromethylpyridine |

Nucleophilic Substitution with Pyrrolidine

- The chloromethyl intermediate undergoes nucleophilic substitution with pyrrolidine.

- Typically, the reaction is carried out in an organic solvent such as ethyl acetate or acetonitrile.

- The mixture is refluxed at 80–110 °C for 5–15 hours under stirring.

- After completion, the reaction mixture is cooled, neutralized with saturated sodium bicarbonate solution to pH 8–9, and extracted.

- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine as a light yellow oil or solid.

- Yields reported for analogous piperidine substitution reactions are high (up to 92%), suggesting efficient conversion.

Reaction conditions summary:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | 2-chloro-4-chloromethylpyridine | Prepared as above |

| Nucleophile | Pyrrolidine | Stoichiometric or slight excess |

| Solvent | Ethyl acetate or acetonitrile | Dry, anhydrous conditions preferred |

| Temperature | 80–110 °C reflux | 5–15 hours |

| Workup | pH adjustment (8–9), extraction, drying | Concentration yields product |

Research Findings and Data

- The chloromethylation step with SO2Cl2 and radical initiators is well-documented to provide good selectivity and yield for chloromethyl pyridine derivatives, with total yields for the three-step synthesis (including initial methylation and chloromethylation) exceeding 30% overall.

- Nucleophilic substitution with secondary amines such as pyrrolidine proceeds smoothly under reflux conditions, with minimal side reactions reported.

- Analytical characterization such as ^1H NMR confirms the presence of the pyrrolidin-1-ylmethyl substituent, with characteristic signals for methylene protons adjacent to nitrogen (~3.4 ppm) and pyridine aromatic protons between 7–8.5 ppm.

- Purification is commonly achieved by extraction and chromatographic techniques, ensuring high purity suitable for further synthetic applications or biological evaluation.

Comparative Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methylation | Starting from 2-amino-4-picoline, POCl3 | 2-chloro-4-methylpyridine | ~30-40 | Initial conversion step |

| 2 | Chloromethylation | SO2Cl2 + radical initiator, room temp | 2-chloro-4-chloromethylpyridine | 70-80 | Radical substitution reaction |

| 3 | Nucleophilic substitution | Pyrrolidine, reflux 80–110 °C, 5–15 hours | This compound | 85-92 | Efficient substitution |

Additional Notes

- Radical initiators such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide are crucial for the chloromethylation step to proceed efficiently.

- Control of pH during workup is essential to prevent degradation or side reactions.

- The method is scalable and cost-effective, as the starting materials are commercially available and reaction conditions are mild.

- This synthetic route is analogous to that used for related compounds such as 2-chloro-4-(piperidin-1-ylmethyl)pyridine, indicating robustness and adaptability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include N-oxides of the pyrrolidine ring.

Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is primarily studied for its potential as a drug candidate due to its biological activities:

- Biological Activity : The compound exhibits interactions with various biological targets, including enzymes and receptors, making it relevant in drug discovery.

- Potential Therapeutic Uses : Its structure suggests potential applications in treating conditions such as cancer, particularly through modulation of androgen receptors, which are critical in prostate cancer therapy .

Biological Studies

Research has focused on the compound's interactions at the molecular level:

- Enzyme Inhibition : Studies indicate that derivatives of this compound may inhibit specific enzymes involved in disease pathways, contributing to its potential as an antitumor agent .

- Receptor Modulation : The compound has shown promise in modulating receptor activity, which is crucial for developing targeted therapies for various diseases .

Industrial Applications

In addition to medicinal uses, this compound serves as an intermediate in chemical manufacturing:

- Synthesis of Complex Organic Compounds : It is utilized in the production of other compounds, enhancing the efficiency of synthetic pathways in industrial chemistry.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on prostate cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as an effective treatment option for androgen receptor-dependent cancers .

Case Study 2: Enzyme Interaction

Research examining the interaction between this compound and specific enzymes revealed that it could serve as a lead compound for developing new inhibitors targeting metabolic pathways involved in various diseases .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, while the chloro group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine with analogs differing in substituents, core heterocycles, or functional groups. Key comparisons include physicochemical properties, synthesis strategies, and biological activities.

Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in Q2) increase melting points compared to electron-donating groups (e.g., -OCH₃ in Q13) .

- Core Heterocycle: Pyrimidine analogs (e.g., ) exhibit lower molecular weights than pyridine- or quinoline-based compounds due to reduced ring complexity .

- Bioavailability : Pyrrolidine and piperidine substituents enhance solubility via nitrogen’s basicity, critical for drug-like properties .

Structure-Activity Relationship (SAR) :

- Chlorine at position 2 stabilizes aromatic π-stacking in target binding.

- Pyrrolidinylmethyl groups improve membrane permeability and metabolic stability compared to bulkier amines like piperidine .

Biological Activity

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₈H₁₀ClN₃

- Molecular Weight : 185.63 g/mol

- Canonical SMILES : ClC1=CC(=N)C(=C(N1)C)N(C)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyridine ring allows for hydrogen bonding and coordination with metal ions, potentially modulating biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.025 - 0.05 mg/mL |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

This suggests that it may have comparable efficacy to established anti-inflammatory drugs like celecoxib .

Neuroprotective Effects

Recent studies have indicated potential neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. It appears to interact with cholinergic systems, showing promise as a treatment for conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine ring and the pyrrolidine moiety significantly influence the biological activity of derivatives of this compound. Electron-donating groups enhance antimicrobial activity, while specific substitutions can improve selectivity towards COX enzymes .

Case Studies

- Antimicrobial Efficacy : A study involving various derivatives of pyridine compounds showed that those with halogen substitutions exhibited enhanced antibacterial properties, supporting the hypothesis that structural modifications can lead to improved bioactivity.

- Neuroprotection : Experimental models demonstrated that compounds similar to this compound could inhibit acetylcholinesterase, suggesting potential applications in treating cognitive disorders .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 2-chloro-4-(chloromethyl)pyridine with pyrrolidine in a polar solvent (e.g., DMF) at 60–80°C under nitrogen. Catalytic bases like triethylamine enhance reactivity by neutralizing HCl byproducts. Yield optimization involves monitoring reaction progress via TLC or GC, with purification by column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .

- Yield Improvement : Adjusting stoichiometry (excess pyrrolidine), solvent choice (DMF vs. DMSO), and temperature control (60–80°C) can improve yields to >75%. Evidence from analogous substitutions shows that anhydrous conditions prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : H NMR (CDCl₃) identifies pyrrolidine’s methylene protons (δ 2.5–3.0 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). C NMR confirms quaternary carbons and substitution patterns .

- IR : Stretching frequencies for C-N (1,250–1,350 cm⁻¹) and C-Cl (650–750 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 211.08) .

Q. How should this compound be stored to ensure stability?

- Storage Guidelines : Store in amber vials under inert gas (Ar/N₂) at –20°C. Moisture-sensitive due to the pyrrolidine moiety; desiccants (silica gel) are recommended. Stability studies on similar pyridine derivatives show <5% degradation over 12 months under these conditions .

Q. What are common reaction pathways for this compound in medicinal chemistry applications?

- Reactivity : The chloropyridine moiety undergoes Suzuki couplings, while the pyrrolidine group participates in alkylation or acylation. For example:

- Suzuki Coupling : With aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to introduce aryl groups at the 2-chloro position .

- Pyrrolidine Functionalization : Reductive amination with aldehydes (NaBH₃CN, MeOH) modifies the pyrrolidine nitrogen .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in nucleophilic substitutions involving this compound?

- Steric and Electronic Factors : The pyrrolidine group’s electron-donating effect activates the 4-position for electrophilic attacks, while steric hindrance at the 2-chloro position directs nucleophiles to the 6-position. Computational studies (DFT) on analogous systems show a 10–15 kcal/mol preference for 6-substitution due to reduced transition-state strain .

Q. How does structural modification of the pyrrolidine ring impact biological activity in pyridine derivatives?

- Structure-Activity Relationship (SAR) :

| Modification | Biological Effect (vs. Parent Compound) |

|---|---|

| N-Methylation | ↑ Lipophilicity; ↓ Solubility |

| Ring Expansion (piperidine) | ↓ Cytotoxicity (IC₅₀ increases 3×) |

| Fluorination at C-3 | ↑ Metabolic stability (t₁/₂ +2 h) |

- Data from pyridine-based enzyme inhibitors (e.g., reverse transcriptase) suggest that pyrrolidine’s rigidity enhances target binding vs. flexible chains .

Q. How can researchers resolve contradictions in biological assay data for this compound?

- Case Study : Discrepant IC₅₀ values (e.g., 5 μM vs. 20 μM in kinase assays) may arise from:

- Impurities : Byproducts from incomplete substitution (e.g., residual chloromethyl intermediates) can inhibit off-target proteins. HPLC purity >98% is critical .

- Assay Conditions : Varying ATP concentrations (1 mM vs. 10 μM) alter competitive inhibition kinetics. Standardize protocols using validated kits (e.g., ADP-Glo™) .

Q. What advanced analytical methods address challenges in quantifying trace degradation products?

- HPLC-MS/MS : Use a C18 column (3.5 μm, 2.1 × 100 mm) with gradient elution (0.1% formic acid in H₂O/MeCN). Detect degradation products (e.g., hydrolyzed pyrrolidine) at m/z 154.06 (LOD: 0.1 ng/mL) .

- Forced Degradation Studies : Expose to 40°C/75% RH for 14 days; quantify degradation with peak area normalization. Adjust formulation (lyophilization) if degradation >5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.